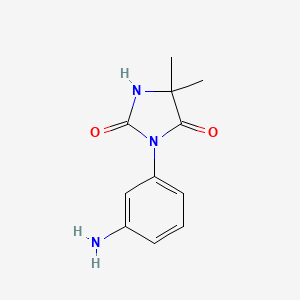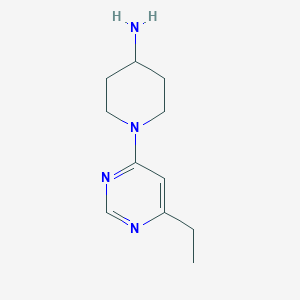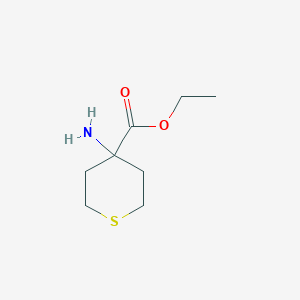
4-ブロモフラン-2-カルボキサミド
概要
説明
4-Bromofuran-2-carboxamide is a chemical compound characterized by a bromine atom attached to the fourth position of a furan ring, which is further substituted with a carboxamide group at the second position
科学的研究の応用
4-Bromofuran-2-carboxamide has several applications in scientific research, including:
Chemistry: Used as a reactant in the synthesis of complex organic molecules, such as 6-Phenanthridinones.
Biology: Investigated for its role in supramolecular chemistry, particularly in hydrogen bonding patterns.
Medicine: Potential use in drug discovery and development due to its unique structural properties.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
Target of Action
4-Bromofuran-2-carboxamide is primarily used as a reactant in the synthesis of bioactive compounds . The specific targets of these bioactive compounds can vary widely depending on the specific derivative synthesized.
Mode of Action
It is known that the compound can be used to synthesize derivatives with significant bioactivity . These derivatives interact with their targets in various ways, leading to changes in cellular processes.
Biochemical Pathways
It is known that the compound is used in the synthesis of bioactive compounds, which can affect various biochemical pathways depending on the specific derivative .
Result of Action
It is known that the compound can be used to synthesize derivatives with significant bioactivity . The effects of these derivatives can vary widely depending on the specific derivative and its targets.
Action Environment
Like all chemical compounds, its stability and reactivity can be influenced by factors such as temperature, ph, and the presence of other chemicals .
生化学分析
Biochemical Properties
The biochemical properties of 4-Bromofuran-2-carboxamide are largely determined by its functional groups. The compound contains an amide group, which is known to exhibit significant bioactivity
Cellular Effects
It is known that compounds containing functional groups similar to those in 4-Bromofuran-2-carboxamide can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are being conducted to determine the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Studies are being conducted to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Studies are being conducted to identify any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
Studies are being conducted to identify any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
Studies are being conducted to identify any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromofuran-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine base and dry dichloromethane (DCM) at room temperature. This reaction typically yields the product in high purity and excellent yield.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromofuran-2-carboxamide may involve scaling up the laboratory methods, ensuring the use of appropriate safety measures and equipment to handle hazardous chemicals. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability.
化学反応の分析
Types of Reactions: 4-Bromofuran-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of 4-bromofuran-2-carboxylic acid.
Reduction: Formation of 4-bromofuran-2-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
4-Bromofuran-2-carboxamide is structurally similar to other furan derivatives, such as 2-Bromofuran-3-carboxamide and 3-Bromofuran-2-carboxamide. its unique placement of the bromine and carboxamide groups gives it distinct chemical properties and reactivity. These differences can be leveraged in various applications, making 4-Bromofuran-2-carboxamide a valuable compound in scientific research.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
IUPAC Name |
4-bromofuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNSRLLRTQICFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727231 | |
| Record name | 4-Bromofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957345-95-8 | |
| Record name | 4-Bromofuran-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine](/img/structure/B1526525.png)
![2-{3-[2-(Dimethylamino)ethoxy]phenyl}acetic acid](/img/structure/B1526527.png)
![2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide](/img/structure/B1526528.png)


![2-[(4-Bromo-2-nitrophenyl)amino]-2-methylpropanoic acid](/img/structure/B1526533.png)


![Ethanol, 2-[(3-bromo-2-pyridinyl)methylamino]-](/img/structure/B1526540.png)




